molecular formula C14H11FN2 B13684080 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13684080
M. Wt: 226.25 g/mol
InChI Key: XJRAQVXPKFDBDK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fluorinated phenyl group and a methyl-substituted imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with 2-bromo-3-methylpyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure but with the fluorine atom on the 4-position of the phenyl ring.

    2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Fluorophenyl)-6-ethylimidazo[1,2-a]pyridine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3

InChI Key

XJRAQVXPKFDBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F

Origin of Product

United States

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